molecular formula C11H15N3O B2676237 (1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile CAS No. 80886-11-9

(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile

Cat. No.: B2676237
CAS No.: 80886-11-9
M. Wt: 205.261
InChI Key: KHQGEVFREDKMRW-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 . It is also known by other synonyms such as “2-(1-Methyl-1h-pyrrol-2-yl)-2-morpholinoacetonitrile” and "4-Morpholineacetonitrile, α-(1-methyl-1H-pyrrol-2-yl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring and a morpholine ring connected by an acetonitrile group . The exact structural details such as bond lengths and angles would require more specific information such as crystallographic data or computational chemistry results.

Scientific Research Applications

Photophysical Studies

The absorption and fluorescence characteristics of related compounds have been studied, revealing insights into solvatochromic shifts and intramolecular charge transfer (ICT) character in emitting singlet states. These studies are significant for understanding the photophysical behavior of similar organic molecules in different solvent environments (Deepa et al., 2013).

Organic Synthesis Applications

Research has demonstrated the utility of related compounds in the synthesis of mixed backbone oligonucleotides via the H-phosphonate approach, highlighting their role as efficient oxidizing reagents. This contributes to advancements in nucleic acid chemistry and the development of novel oligonucleotides (Mohe et al., 2003).

Electrochemical Synthesis

The electrochemical synthesis of metal complexes using pyrrole derivatives has been studied, providing insights into the formation of luminescent lanthanide ion complexes. These findings have implications for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Castro et al., 1993).

Luminescent Materials

Studies on thiophene-derivatized pybox and its lanthanide ion complexes have shown high luminescence in the solid state and in solution, underscoring the potential of similar compounds in the creation of highly luminescent materials with applications in lighting and display technologies (de Bettencourt-Dias et al., 2007).

Polymer Science

The synthesis and electrochemical polymerization of dipyrrol-1-ylalkanes, including those related to the query compound, have been explored. These studies contribute to the field of conducting polymers, with potential applications in electronic devices and materials science (Neil et al., 1993).

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-4-2-3-10(13)11(9-12)14-5-7-15-8-6-14/h2-4,11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQGEVFREDKMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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